Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate
Overview
Description
Preparation Methods
The synthesis of Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate involves the reaction of 3-chloro-2,2,3,3-tetrafluoropropanol with sulfuric acid. The reaction conditions typically include a controlled temperature environment to ensure the proper formation of the sulphate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the sulphate ester can hydrolyze to form the corresponding alcohol and sulfuric acid.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Material Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate involves its interaction with molecular targets, such as proteins and enzymes. The compound can modify the activity of these targets through covalent bonding or other interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulphate can be compared with similar compounds like Bis(2,2,3,3-tetrafluoropropyl) sulphate. While both compounds share similar structural features, the presence of chlorine atoms in this compound imparts unique chemical properties and reactivity . Other similar compounds include various fluorinated sulphates, which may differ in their specific applications and reactivity .
Properties
IUPAC Name |
bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F8O4S/c7-5(13,14)3(9,10)1-19-21(17,18)20-2-4(11,12)6(8,15)16/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKSGIRSWALSRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)F)OS(=O)(=O)OCC(C(F)(F)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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